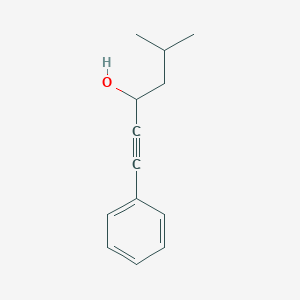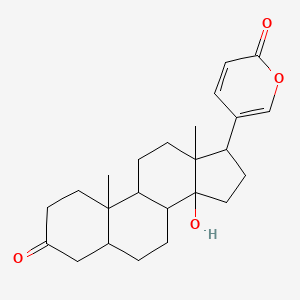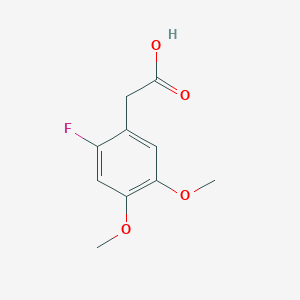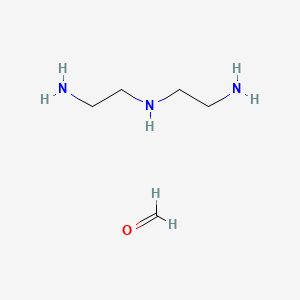
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless or pale yellow liquid with a strong ammonia-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde can be synthesized through the ammonolysis of 1,2-dichloroethane. The reaction involves the following steps:
Reactants: 1,2-dichloroethane and ammonia.
Conditions: The reaction is carried out in a tubular reactor at temperatures ranging from 150°C to 250°C and a pressure of 392.3 kPa.
Process: The reaction mixture is neutralized with a base to obtain a mixture of free amines.
Industrial Production Methods
In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde follows a similar process but on a larger scale. The use of continuous reactors and advanced distillation techniques ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .
Applications De Recherche Scientifique
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block in the synthesis of complex organic molecules.
Biology: It serves as a chelating agent in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde involves its ability to form stable complexes with metal ions and other molecules. This property makes it an effective chelating agent and stabilizer. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and coordination bonds, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylenetetramine: Another polyamine with similar chelating properties.
Ethylenediamine: A simpler diamine with fewer functional groups.
Tetraethylenepentamine: A larger polyamine with more complex structure and higher chelating capacity.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde is unique due to its balance of reactivity and stability, making it versatile for various applications. Its ability to form stable complexes with a wide range of metal ions sets it apart from simpler amines .
Propriétés
Numéro CAS |
52470-47-0 |
|---|---|
Formule moléculaire |
C5H15N3O |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde |
InChI |
InChI=1S/C4H13N3.CH2O/c5-1-3-7-4-2-6;1-2/h7H,1-6H2;1H2 |
Clé InChI |
QWKQSQDBKIRFCZ-UHFFFAOYSA-N |
SMILES canonique |
C=O.C(CNCCN)N |
Numéros CAS associés |
70750-07-1 52470-47-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



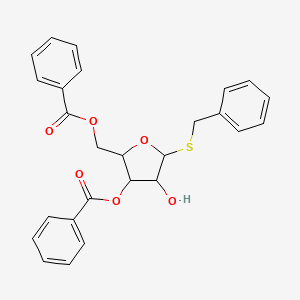
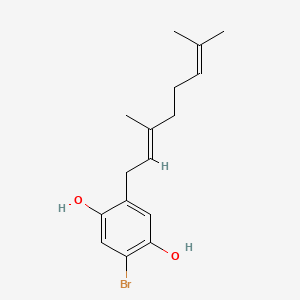
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)

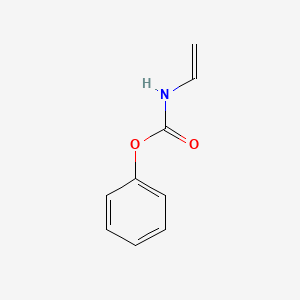
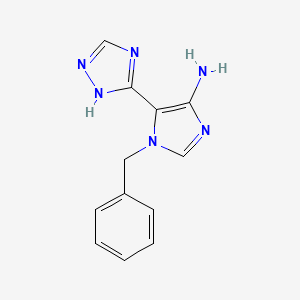
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)
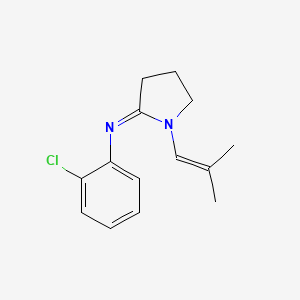
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
